tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
Overview
Description
Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C15H28N2O3. It is a derivative of piperidine and tetrahydropyran, featuring a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.
Mechanism of Action
Mode of Action
It is known that carbamates, a class of compounds to which this molecule belongs, typically act by interacting with their targets and causing changes in their function .
Pharmacokinetics
It is known that the compound has a boiling point of 308 °c and a density of 101 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, this compound is stored under inert gas at 2–8 °C, suggesting that it may be sensitive to temperature and oxygen exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate typically involves the reaction of piperidin-4-ylamine with tetrahydropyran-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to convert the carbamate group to an amine.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as alkyl halides and aprotic solvents like dimethylformamide (DMF) are employed.
Major Products Formed
Oxidation: : Formation of piperidine-4-carboxylic acid derivatives.
Reduction: : Formation of piperidine-4-amine derivatives.
Substitution: : Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in chemical transformations.
Biology: : The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding assays.
Industry: : The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate: is structurally similar to other carbamate derivatives such as tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate and tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate . its unique combination of the tert-butyl group and the piperidine ring sets it apart in terms of reactivity and biological activity.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and other fields.
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Properties
IUPAC Name |
tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-8-17(9-5-12)13-6-10-19-11-7-13/h12-13H,4-11H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMDQWLDGSQTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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